![molecular formula C9H11NO2S B1334437 2,4-Dimethoxythiobenzamide CAS No. 23822-07-3](/img/structure/B1334437.png)
2,4-Dimethoxythiobenzamide
Overview
Description
2,4-Dimethoxythiobenzamide (DMTAB) is an organic compound with the chemical formula C9H11NO2S . It is a white solid and is soluble in water, ethanol, and acetic acid.
Molecular Structure Analysis
The molecular formula of 2,4-Dimethoxythiobenzamide is C9H11NO2S . It has a molecular weight of 197.26 .Physical And Chemical Properties Analysis
2,4-Dimethoxythiobenzamide is a white solid. It is soluble in water, ethanol, and acetic acid. It has a molecular weight of 197.26 .Scientific Research Applications
Antioxidant Activity
2,4-Dimethoxythiobenzamide has been studied for its antioxidant properties . It is known that certain benzamide derivatives exhibit significant total antioxidant capacity , free radical scavenging , and metal chelating activity . These properties are crucial in the prevention of oxidative stress-related diseases, including neurodegenerative disorders , cancer , and cardiovascular diseases .
Antibacterial Applications
This compound has shown potential in antibacterial activity . Research indicates that benzamide derivatives can be effective against both Gram-positive and Gram-negative bacteria . This opens up possibilities for the development of new antibacterial agents that could be used to treat various bacterial infections.
Drug Discovery
Benzamides, including 2,4-Dimethoxythiobenzamide, are significant in the field of drug discovery . They have been used in the synthesis of compounds with potential applications in treating conditions such as hypercholesterolemia , cancer , and juvenile hyperactivity .
Industrial Applications
In the industrial sector, benzamides are utilized in the plastic and rubber industry , paper industry , and agriculture . Their chemical properties make them suitable for use as intermediates in the synthesis of various industrial products .
Biological Activity
The structural similarity of benzamides to natural biological molecules makes them important in the study of biological activity . They are found in proteins, natural products, and as synthetic intermediates .
N-Protection in Chemical Synthesis
2,4-Dimethoxythiobenzamide can be used for N-protection in the synthesis of O-aryl sulfamates . This is a key step in the synthesis of many pharmaceuticals, where protecting groups are used to shield functional groups from the reactive conditions of a chemical reaction .
Anti-Inflammatory and Analgesic Properties
Some benzamide derivatives have been reported to exhibit anti-inflammatory and analgesic properties. This suggests that 2,4-Dimethoxythiobenzamide could be explored for its efficacy in reducing inflammation and pain .
Antimicrobial and Antifungal Activities
Beyond antibacterial properties, benzamides have also been investigated for their antimicrobial and antifungal activities. This makes them candidates for the development of treatments against a variety of microbial and fungal pathogens .
properties
IUPAC Name |
2,4-dimethoxybenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-11-6-3-4-7(9(10)13)8(5-6)12-2/h3-5H,1-2H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGPUPQKDUNOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=S)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397423 | |
Record name | 2,4-Dimethoxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxythiobenzamide | |
CAS RN |
23822-07-3 | |
Record name | 2,4-Dimethoxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23822-07-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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